![molecular formula C19H17ClN2O3S2 B2414971 Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanon CAS No. 2034304-31-7](/img/structure/B2414971.png)
Benzo[d]thiazol-2-yl(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)methanon
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzo[d]thiazol-2-yl is a heterocyclic compound that consists of a benzene ring fused to a thiazole ring . This group is often found in biologically active compounds and is used in the synthesis of various pharmaceuticals .
Synthesis Analysis
The synthesis of benzo[d]thiazol-2-yl derivatives often involves the condensation of 2-aminobenzenethiol with various carbonyl compounds . The resulting compounds are then further modified to produce the desired derivatives .Molecular Structure Analysis
The benzo[d]thiazol-2-yl group is planar due to the conjugation of the benzene and thiazole rings . This planarity and the presence of multiple aromatic systems often contribute to the biological activity of these compounds .Chemical Reactions Analysis
Benzo[d]thiazol-2-yl derivatives can undergo various chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of the aromatic systems .Wissenschaftliche Forschungsanwendungen
- Neuere synthetische Entwicklungen haben zu Benzothiazol-basierten Anti-Tuberkulose-Verbindungen geführt. Diese Derivate zeigen eine inhibitorische Potenz gegen Mycobacterium tuberculosis (M. tuberculosis) .
- Fluorierte Derivate von Benzo[d]thiazol-2-yl(piperazin-1-yl)methanonen wurden erfolgreich als Dotierstoffe in OLEDs verwendet .
- Co(II)-Kubankomplexe, die von diesen Verbindungen abgeleitet sind, wirken als Einzelmolekülmagnete mit hohen Barrieren zur Spinrelaxation .
- Das Vorhandensein des Thiazolidinonrings in Benzothiazolderivaten trägt zu ihrer entzündungshemmenden und schmerzstillenden Wirkung bei .
- Es spielt eine entscheidende Rolle bei den medizinischen, pharmakologischen und pharmazeutischen Eigenschaften dieser Naturstoffe .
Anti-Tuberkulose-Aktivität
Organische Leuchtdioden (OLEDs)
Einzelmolekülmagnete und Katalysatoren
Entzündungshemmende und Schmerzstillende Eigenschaften
Medizinische und Pharmakologische Anwendungen
Antimikrobielle Mittel
Wirkmechanismus
Target of Action
Thiazole derivatives, which this compound is a part of, have been found in many potent biologically active compounds, such as sulfathiazole (antimicrobial drug), ritonavir (antiretroviral drug), abafungin (antifungal drug), bleomycine, and tiazofurin (antineoplastic drug) .
Mode of Action
It’s known that thiazole derivatives can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Biochemical Pathways
The compound may affect several biochemical pathways due to its broad range of potential activities. For instance, it may interfere with bacterial quorum sensing pathways, which are used by bacteria to respond to external factors such as nutrient availability and coordinate host toxic behaviors such as biofilm formation, virulence production, and other pathogenesis .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could influence the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.
Result of Action
Thiazole derivatives have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s solubility properties suggest that its action could be influenced by the presence of water, alcohol, ether, and other organic solvents . Additionally, the compound’s potential interaction with bacterial quorum sensing pathways suggests that its action could be influenced by factors such as nutrient availability .
Safety and Hazards
Zukünftige Richtungen
The benzo[d]thiazol-2-yl group is a versatile scaffold in medicinal chemistry, and research into new derivatives and their biological activities is ongoing . Future directions may include the development of new synthesis methods, the exploration of new biological targets, and the design of derivatives with improved pharmacological profiles .
Eigenschaften
IUPAC Name |
1,3-benzothiazol-2-yl-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN2O3S2/c20-14-6-2-1-5-13(14)17-9-10-22(11-12-27(17,24)25)19(23)18-21-15-7-3-4-8-16(15)26-18/h1-8,17H,9-12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMEJCDCYPMMNBU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C3=NC4=CC=CC=C4S3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN2O3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![(1H-indol-6-yl)(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)methanone](/img/structure/B2414888.png)

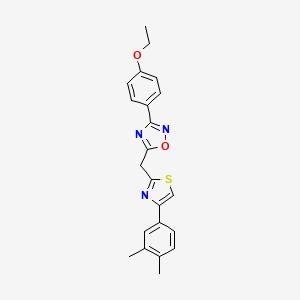
![3-((2E)-3-phenylprop-2-enyl)-8-(3,4-dimethylphenyl)-1-methyl-1,3,5-trihydroimi dazolidino[1,2-h]purine-2,4-dione](/img/structure/B2414892.png)
![N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2,3-dimethoxybenzamide](/img/structure/B2414895.png)
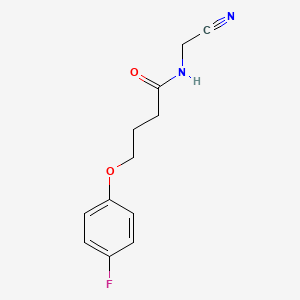
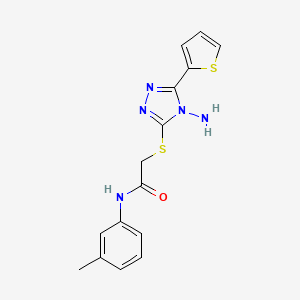
![2-{[4-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-phenylacetamide](/img/structure/B2414900.png)
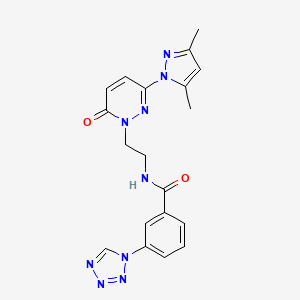
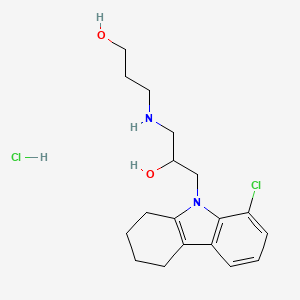

![3-chloro-N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2414908.png)
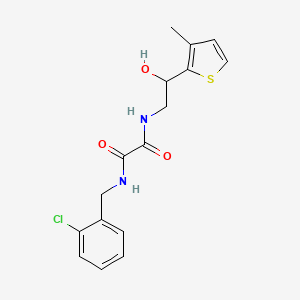
![Lithium(1+) ion 2-(2-{[(oxolan-2-yl)methyl]amino}-1,3-thiazol-4-yl)acetate](/img/structure/B2414910.png)
